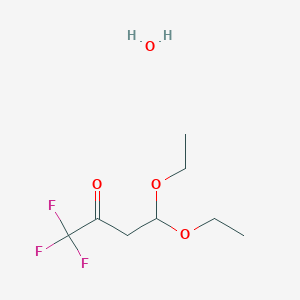
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate: is a chemical compound with the molecular formula C8H15F3O4 . It is a hydrate form of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one, which is known for its unique chemical properties and applications in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate typically involves the reaction of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one with water under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the hydrate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
- 4,4-Diethoxy-1,1,1-trifluorobut-2-yne
- 4,4-Diethoxy-1,1,1-trifluorobut-2-ene
Comparison: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate is unique due to its hydrate form, which can influence its physical and chemical properties. Compared to its analogs, the hydrate form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C8H15F3O4 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
4,4-diethoxy-1,1,1-trifluorobutan-2-one;hydrate |
InChI |
InChI=1S/C8H13F3O3.H2O/c1-3-13-7(14-4-2)5-6(12)8(9,10)11;/h7H,3-5H2,1-2H3;1H2 |
InChI-Schlüssel |
TYMIKXWOSPUHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=O)C(F)(F)F)OCC.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















